REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([O:31][CH3:32])[c:6]([CH:9]2[C:10]([C:24](=[O:25])[O:26][CH2:27][CH2:28][C:29]#[N:30])=[C:11]([CH3:23])[NH:12][c:13]3[c:14]([CH3:22])[cH:15][n:16][c:17]([O:19][CH2:20][CH3:21])[c:18]32)[cH:7][cH:8]1.[CH3:35][CH2:36][O:37][CH2:38][CH3:39].[CH3:42][O:43][CH2:44][CH2:45][O:46][CH3:47].[ClH:40].[Na+:34].[OH-:33].[OH2:41]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([O:31][CH3:32])[c:6]([CH:9]2[C:10]([C:24](=[O:25])[OH:26])=[C:11]([CH3:23])[NH:12][c:13]3[c:14]([CH3:22])[cH:15][n:16][c:17]([O:19][CH2:20][CH3:21])[c:18]32)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ncc(C)c2c1C(c1ccc(C#N)cc1OC)C(C(=O)OCCC#N)=C(C)N2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOc1ncc(C)c2c1C(c1ccc(C#N)cc1OC)C(C(=O)O)=C(C)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |